molecular formula C17H20ClN3O4 B11655762 N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11655762
M. Wt: 365.8 g/mol
InChI Key: VJEFEBDPMPLANV-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a cyclohexyl ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then reacted with cyclohexylamine and a suitable carboxylic acid derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes in metabolic pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20ClN3O4

Molecular Weight

365.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20ClN3O4/c18-14-7-6-12(9-15(14)21(24)25)19-17(23)11-8-16(22)20(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,19,23)

InChI Key

VJEFEBDPMPLANV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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